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molecular formula C12H19NO3 B8296591 N,N-diethyl-2-oxo-2-(4-oxo-cyclohexyl)-acetamide

N,N-diethyl-2-oxo-2-(4-oxo-cyclohexyl)-acetamide

Cat. No. B8296591
M. Wt: 225.28 g/mol
InChI Key: CXTGSQSZCNFLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822732B2

Procedure details

Compound 13 was synthesized starting from treating oxo-(4-oxo-cyclohexyl)-acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (2 eq.) and 4-dimethylaminopyridine (catalytic amount) in DMF. After stirring at room temperature for approximately 10 min., the reaction mixture was cooled in an ice-bath and diethylamine (1.5 eq.) was added. The resulting mixture was stirred at room temperature for 5 hours with TLC monitoring. The solvent was removed by evaporation. The residue was diluted with EtOAc and washed with H2O twice. The aqueous then was extracted with EtOAc and the organic layer was dried over Na2SO4. The desired intermediate N,N-diethyl-2-oxo-2-(4-oxo-cyclohexyl)-acetamide was obtained after purification through a combiflash chromatography system using a silica gel cartridge and CH2Cl2/MeOH gradient eluent, which further condensed with 3-hydroxybenzaldehyde (2.5 eq.) by following the same procedure described above to get the desired product as a yellow solid ESI MS m/z: 406.51 [M+H]+; 1H NMR (300 MHz, DMSO-d6) δ: 7.54 (s. 2H, benzylidene CH═), 7.25 (t, 2H, J=7.8 Hz, aromatic ring H), 6.93-6.89 (m, 4H, aromatic ring H), 6.81-6.78 (m, 2H, aromatic ring H), 3.23 (q, 4H, J=7.2 Hz, —NCH2CH3), 2.95 (m, 4H, 4-oxo-cyclohexyl-H-2, 6), 2.54 (m, 1H, cyclohexyl-H-1), 0.94 (m, 6H, —NCH2CH3).
Name
oxo-(4-oxo-cyclohexyl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)[C:3]([OH:5])=O.C(N=C=NCCCN(C)C)C.[CH2:24]([NH:26][CH2:27][CH3:28])[CH3:25]>CN(C)C1C=CN=CC=1.CN(C=O)C>[CH2:24]([N:26]([CH2:27][CH3:28])[C:3](=[O:5])[C:2](=[O:1])[CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)[CH3:25]

Inputs

Step One
Name
oxo-(4-oxo-cyclohexyl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)O)C1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for approximately 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound 13 was synthesized
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice-bath
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 5 hours with TLC monitoring
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with H2O twice
EXTRACTION
Type
EXTRACTION
Details
The aqueous then was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)N(C(C(C1CCC(CC1)=O)=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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